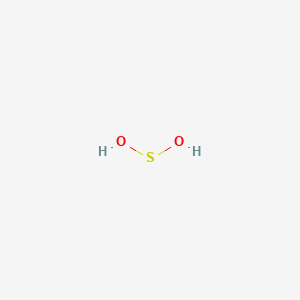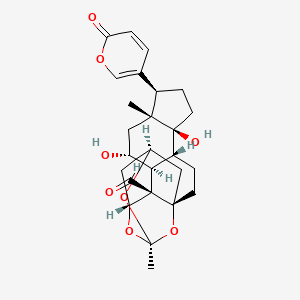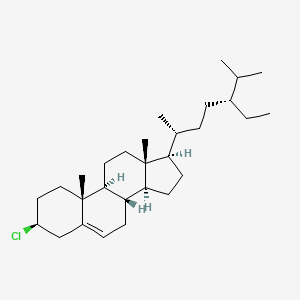
Dihydroxidosulfur
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxidosulfur is a sulfur oxoacid. It is a conjugate acid of a hydroxidooxidosulfate(1-).
Wissenschaftliche Forschungsanwendungen
Organosulfur Compounds in Biological and Medicinal Chemistry
Organosulfur compounds, including dihydrothiophenes, are crucial in biological and medicinal chemistry. They feature in natural and non-natural products with a variety of biological activities. For instance, tetrahydrothiophenes are integral in the synthesis of coenzyme biotin, vital for biological functions, and α-glucosidase inhibitors salacinol and kotalanol, derived from Salacia plants. These compounds have broad applications, including asymmetric hydrogenation and surface property control through self-assembled monolayers (SAMs) (Benetti, De Risi, Pollini, & Zanirato, 2012).
Hydrogen Generation from Weak Acids
Research has shown that dihydrogen can be generated electrocatalytically from weak acids using certain organosulfur compounds. This process occurs at lower overpotentials and involves complex electrochemical and computational analysis. This method could be significant for sustainable energy production (Felton et al., 2007).
Dihydroartemisinin in Cancer Therapy
Dihydroartemisinin (DHA) is studied for its potential in cancer therapy due to its reactive oxygen species-based cytotoxicity when interacting with ferrous ions. This interaction can potentially overcome multidrug resistance common in conventional chemotherapy agents. DHA's delivery, especially in synergy with Fe (Ⅲ) ions, has shown potential for enhanced cancer treatment (Wang et al., 2016).
Digital Image Correlation in Biomedical Research
Digital Image Correlation (DIC) is an optical method employed in studying the physical and mechanical behavior of biological tissues. It has broad applications in biomedical research, including understanding the mechanical behavior of arterial tissues and evaluating mechanical properties of various biological materials (Zhang & Arola, 2004).
Dihydrexidine and Cognitive Performance
Dihydrexidine, a dopamine D1 receptor agonist, has been studied for its effect on cognitive performance. It's shown to enhance acetylcholine release in the brain, which is linked to improved cognitive abilities. This suggests its potential use in treating dementia (Steele, Hodges, Levesque, & Locke, 1997).
Dihydrochalcones in Pharmacology
Dihydrochalcones are secondary metabolites with growing demand in biological and pharmacological applications. They possess health-promoting properties but face challenges in development due to low content in plants and bioavailability issues. Research aims to overcome these through chemomicrobial and enzymatic modifications, with potential therapeutic applications (Stompor, Broda, & Bajek-Bil, 2019).
Eigenschaften
Produktname |
Dihydroxidosulfur |
|---|---|
Molekularformel |
H2O2S |
Molekulargewicht |
66.08 g/mol |
IUPAC-Name |
sulfanediol |
InChI |
InChI=1S/H2O2S/c1-3-2/h1-2H |
InChI-Schlüssel |
HRKQOINLCJTGBK-UHFFFAOYSA-N |
SMILES |
OSO |
Kanonische SMILES |
OSO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)




![[methyl 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-{3-oxo-3-[(3,7,11,15-tetramethylhexadec-2-en-1-yl)oxy]propyl}phorbine-21-carboxylatato(2-)-kappa~4~N~23~,N~24~,N~25~,N~26~]magnesium](/img/structure/B1237651.png)
